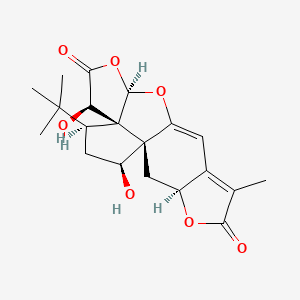

![molecular formula C28H48N6O11S B10770611 (S)-3-((S)-2-{(S)-2-[(S)-2-((2S,3S)-2-Acetylamino-3-methyl-pentanoylamino)-3-hydroxy-propionylamino]-4-carbamoyl-butyrylamino}-4-methyl-pentanoylamino)-5-methanesulfonyl-pent-4-enoic acid](/img/structure/B10770611.png)

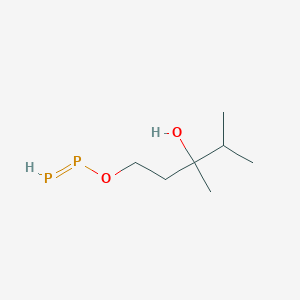

(S)-3-((S)-2-{(S)-2-[(S)-2-((2S,3S)-2-Acetylamino-3-methyl-pentanoylamino)-3-hydroxy-propionylamino]-4-carbamoyl-butyrylamino}-4-methyl-pentanoylamino)-5-methanesulfonyl-pent-4-enoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Yzm18: is a synthetic organic compound known for its role as an inhibitor of the threonine aspartase, taspase 1 (TASP1). The structure of yzm18 is based on the preferred enzyme cleavage site Ac-Ile-Ser-Gln-Leu-Asp . Taspase 1 is a threonine protease responsible for cleaving the mixed-lineage leukemia protein to achieve proper HOX gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of yzm18 involves the incorporation of a reactive warhead in place of the P1 aspartic acid side chain or at the C-terminus of the peptide . The preparation methods include the use of vinyl sulfone, vinyl ketone, epoxy ketone, and boronic acid inhibitors .

Industrial Production Methods: : While specific industrial production methods for yzm18 are not detailed, the synthesis typically involves standard organic synthesis techniques such as peptide coupling reactions and the use of protecting groups to ensure selective reactions .

Chemical Reactions Analysis

Types of Reactions: : Yzm18 undergoes various types of reactions, including substitution reactions where the reactive warhead is positioned in place of the P1 aspartic acid side chain .

Common Reagents and Conditions: : Common reagents used in the synthesis of yzm18 include vinyl sulfone, vinyl ketone, epoxy ketone, and boronic acid . The reactions are typically carried out under controlled conditions to ensure the selective formation of the desired product.

Major Products: : The major products formed from these reactions are potent inhibitors of taspase 1, which have shown significant efficacy in inhibiting the target protease .

Scientific Research Applications

Chemistry: : In chemistry, yzm18 is used as a model compound to study the inhibition of threonine proteases and to develop new inhibitors with improved potency and selectivity .

Biology: : In biological research, yzm18 is used to study the role of taspase 1 in cell proliferation and gene expression. It has been shown to be essential for cell proliferation and is overexpressed in many cancer cell lines .

Industry: : In the pharmaceutical industry, yzm18 is used as a lead compound for the development of new drugs targeting threonine proteases .

Mechanism of Action

Mechanism: : Yzm18 exerts its effects by inhibiting the activity of taspase 1. The compound binds to the active site of the enzyme, preventing it from cleaving its substrates .

Molecular Targets and Pathways: : The primary molecular target of yzm18 is taspase 1. By inhibiting this enzyme, yzm18 disrupts the cleavage of the mixed-lineage leukemia protein, leading to altered gene expression and inhibition of cell proliferation .

Comparison with Similar Compounds

Similar Compounds: : Similar compounds to yzm18 include other inhibitors of taspase 1, such as vinyl sulfone, vinyl ketone, epoxy ketone, and boronic acid inhibitors .

Uniqueness: : Yzm18 is unique in its structure, which is based on the preferred enzyme cleavage site Ac-Ile-Ser-Gln-Leu-Asp. This unique structure allows it to effectively inhibit taspase 1 with high potency and selectivity .

Properties

Molecular Formula |

C28H48N6O11S |

|---|---|

Molecular Weight |

676.8 g/mol |

IUPAC Name |

(E,3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-amino-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-5-methylsulfonylpent-4-enoic acid |

InChI |

InChI=1S/C28H48N6O11S/c1-7-16(4)24(30-17(5)36)28(43)34-21(14-35)27(42)32-19(8-9-22(29)37)25(40)33-20(12-15(2)3)26(41)31-18(13-23(38)39)10-11-46(6,44)45/h10-11,15-16,18-21,24,35H,7-9,12-14H2,1-6H3,(H2,29,37)(H,30,36)(H,31,41)(H,32,42)(H,33,40)(H,34,43)(H,38,39)/b11-10+/t16-,18+,19-,20-,21-,24-/m0/s1 |

InChI Key |

CYOSFMPARINMQP-DRFTYPOQSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)/C=C/S(=O)(=O)C)NC(=O)C |

Canonical SMILES |

CCC(C)C(C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C=CS(=O)(=O)C)NC(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R,3S)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol](/img/structure/B10770540.png)

![2-[4-[4-[(2R)-4-[(2-ethylphenyl)carbamoyl]-2-methyl-2,3-dihydro-1,4-benzoxazin-7-yl]phenyl]cyclohexyl]acetic acid](/img/structure/B10770545.png)

![[2-chloro-4-[[6-cyclopropyl-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazin-8-yl]amino]phenyl]-(2,2-dimethylpiperazin-1-yl)methanone](/img/structure/B10770548.png)

![Benzamide, N-[(3S)-1-[[3-bromo-4-(4-piperidinyloxy)phenyl]methyl]-3-pyrrolidinyl]-3,4-dichloro-](/img/structure/B10770554.png)

![1-Ethoxycarbonyloxyethyl 2-[[2-[(2-amino-4-methylsulfanylbutyl)disulfanylmethyl]-3-phenylpropanoyl]amino]acetate](/img/structure/B10770556.png)

![5-[4-(4-cyanobut-1-yn-1-yl)phenyl]-1-(2,4-dichlorophenyl)-4-(hydroxymethyl)-N-(morpholin-4-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10770578.png)

![(4aR,8S,8aR)-2-(2-fluorophenyl)-N-[4-methyl-3-(trifluoromethyl)phenyl]-1-oxo-3,4,4a,7,8,8a-hexahydroisoquinoline-8-carboxamide](/img/structure/B10770591.png)

![4-[[4-(5-methoxypyridin-2-yl)phenoxy]methyl]-5-methyl-N-(2-methylphenyl)sulfonyloxolane-2-carboxamide](/img/structure/B10770613.png)

![2-[[(2~{R})-2-butyl-6,7-bis(chloranyl)-2-cyclopentyl-1-oxidanylidene-3~{H}-inden-5-yl]oxy]ethanoic acid](/img/structure/B10770615.png)